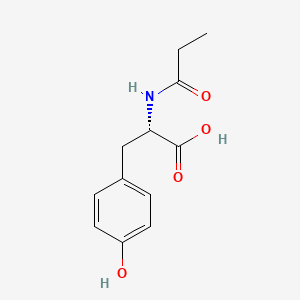

L-Tyrosine, N-(1-oxopropyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(propanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-11(15)13-10(12(16)17)7-8-3-5-9(14)6-4-8/h3-6,10,14H,2,7H2,1H3,(H,13,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUFKWHJUHBQAL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465118 | |

| Record name | L-Tyrosine, N-(1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83240-72-6 | |

| Record name | L-Tyrosine, N-(1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-(4-hydroxyphenyl)-2-propanamidopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymology and Metabolic Fate of N Acylated L Tyrosine Compounds

Enzymatic Hydrolysis and Deacylation Mechanisms

The biotransformation of N-acylated L-tyrosine compounds is primarily mediated by specific hydrolases that cleave the acyl group, liberating L-tyrosine. This process is crucial for the bioavailability of tyrosine when administered in a derivatized form.

N-Acyl-Aromatic-L-Amino Acid Amidohydrolase, also known as aminoacylase (B1246476) III, is an enzyme that demonstrates a particular affinity for the hydrolysis of N-acylated aromatic amino acids. expasy.orgqmul.ac.uk This enzyme catalyzes the deacetylation of N-acetyl-L-tyrosine, yielding L-tyrosine and acetate. Its substrate specificity is not limited to tyrosine; it also acts on other N-acetylated aromatic amino acids. expasy.org This enzyme is distinct from N-acyl-aliphatic-L-amino acid amidohydrolase (EC 3.5.1.14), which shows a preference for N-acylated aliphatic amino acids. genome.jpexpasy.org The catalytic action of N-Acyl-Aromatic-L-Amino Acid Amidohydrolase is a key step in the metabolic processing of these compounds. qmul.ac.ukgenome.jp

| Substrate | Enzymatic Action | Products |

|---|---|---|

| N-acetyl-L-tyrosine | Deacetylation | L-tyrosine, Acetate |

| Other N-acetyl-aromatic amino acids | Deacetylation | Corresponding aromatic L-amino acid, Acetate |

Upon administration, N-acetyl-L-tyrosine undergoes deacetylation primarily in the liver to be converted into L-tyrosine. patsnap.com This enzymatic conversion makes L-tyrosine available for its various metabolic roles. patsnap.com However, studies in humans have indicated that a notable portion of administered N-acetyl-L-tyrosine may be excreted in the urine without being metabolized, suggesting that the deacetylation process by hepatic enzymes may not be completely efficient. nih.govdrugbank.com

Chymotrypsin (B1334515), a digestive protease, preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like tyrosine, tryptophan, and phenylalanine. wikipedia.org The interaction between chymotrypsin and its substrates is a well-studied model for enzyme-substrate binding. N-acylated amino acids, including N-succinylated derivatives, have been utilized as synthetic substrates to investigate the catalytic mechanism of chymotrypsin. For instance, N-succinyl-L-phenylalanine-p-nitroanilide is a chromogenic substrate used to assay chymotrypsin activity. nih.govsigmaaldrich.comscientificlabs.co.uk The hydrolysis of this substrate by chymotrypsin releases p-nitroaniline, a yellow-colored compound, allowing for spectrophotometric measurement of enzyme activity. sigmaaldrich.com This interaction highlights how modification of the N-terminus of an amino acid can influence its recognition and processing by enzymes.

Interconnections with L-Tyrosine Metabolic Pathways in Research Contexts

Once deacylated, the liberated L-tyrosine is integrated into significant metabolic pathways, serving as a building block for essential biomolecules. Furthermore, N-acylated tyrosine derivatives are valuable tools for probing enzymatic mechanisms.

Following its release from N-acylated precursors, L-tyrosine becomes a critical substrate for the synthesis of several vital compounds. patsnap.com In the catecholamine biosynthesis pathway, L-tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step. studysmarter.co.uknih.gov L-DOPA is then further metabolized to produce the neurotransmitters dopamine, norepinephrine, and epinephrine. researchgate.netyoutube.compathbank.org These catecholamines are fundamental in regulating mood, stress responses, and various physiological functions. studysmarter.co.ukpalomahealth.com

Simultaneously, L-tyrosine is an essential component in the production of thyroid hormones. palomahealth.comrestartmed.comrupahealth.com Within the thyroid gland, tyrosine residues within the thyroglobulin protein are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). palomahealth.com These precursors are then coupled to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4), which play a crucial role in regulating metabolism throughout the body. palomahealth.comrestartmed.comcaringsunshine.com

| Metabolic Pathway | Key Enzymes | Primary Products | Physiological Significance |

|---|---|---|---|

| Catecholamine Biosynthesis | Tyrosine hydroxylase, Aromatic L-amino acid decarboxylase | Dopamine, Norepinephrine, Epinephrine | Neurotransmission, Stress response |

| Thyroid Hormone Synthesis | Thyroid peroxidase | Triiodothyronine (T3), Thyroxine (T4) | Metabolic regulation |

N-acylated tyrosine derivatives serve as valuable probes for investigating the mechanisms of various enzymes. researchgate.net For example, fluorinated tyrosine analogs, such as 3-fluorotyrosine, have been used to study enzymes that employ tyrosyl radicals in their catalytic cycles. acs.org These radicals are highly reactive intermediates that play a crucial role in a variety of enzymatic reactions, often by initiating substrate metabolism through hydrogen-atom abstraction. scispace.comnih.govresearchgate.net The introduction of fluorine atoms into the tyrosine ring alters its electronic properties, providing a spectroscopic handle to monitor the formation and behavior of the tyrosyl radical. acs.org This approach allows researchers to gain insights into the intricate mechanisms of charge transport and catalysis in complex biological systems. acs.orgrsc.org The use of N-acylated derivatives can also prevent unwanted side reactions, such as cyclization, during the study of these enzymatic processes. acs.org

Structural Elucidation and Analytical Characterization in Research

Chromatographic and Spectroscopic Methods for Characterization

A suite of chromatographic and spectroscopic techniques is indispensable for the separation, identification, and quantification of N-acylated amino acids like N-Propionyl-L-tyrosine. These methods provide critical data on the purity, structure, and concentration of the compound in various research contexts.

High-Performance Liquid Chromatography (HPLC) for the Analysis of N-Acetyltyrosine and Related N-Acylated Amino Acids

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. liberty.eduwho.intcuni.cz For N-acylated amino acids, reversed-phase HPLC is a common approach. mdpi.comresearchgate.net This method separates compounds based on their hydrophobicity. To enhance detection, particularly for compounds lacking a strong chromophore, derivatization is often employed. liberty.edumdpi.comresearchgate.net For instance, derivatization with agents like 2,4′-dibromoacetophenone can yield esters that are readily detectable by UV/Vis spectrophotometry. mdpi.comresearchgate.net The separation of different N-acyl amino acid homologues can be optimized by adjusting the gradient profile of the mobile phase. mdpi.comresearchgate.net

In the context of analyzing N-acetyltyrosine, a compound structurally similar to N-propionyl-L-tyrosine, HPLC has been used to monitor its reaction products. For example, after exposure to hypochlorous acid (HOCl), the resulting mixture can be separated on a reverse-phase column and the products monitored at 280 nm. researchgate.net This approach allows for the characterization of modifications to the tyrosine residue.

Application of Mass Spectrometry for Analyzing Tyrosine-Containing Peptides and Derivatives

Mass spectrometry (MS) is a powerful tool for the structural elucidation of tyrosine derivatives and peptides. nih.govnih.gov It provides information about the molecular weight and fragmentation patterns of a compound, which aids in its identification. Techniques such as liquid secondary-ion mass spectrometry (LSIMS) have been used to investigate peptides containing modified tyrosine residues, such as tyrosine-O-sulfates. nih.gov The fragmentation patterns observed in MS can be characteristic of the specific modification. nih.gov

For instance, in the positive-ion spectra of peptides with sulfated tyrosine, desulfated ions are often prominent. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for identifying specific modification sites within a protein or peptide. nih.gov This technique involves the isolation and fragmentation of a specific ion, providing detailed structural information. nih.gov The analysis of tyrosine and its derivatives by MS can be challenged by their low abundance in biological samples, often necessitating enrichment steps prior to analysis. nih.gov

Spectrophotometric Techniques for the Determination of L-Tyrosine and its Derivatives in research formulations

Spectrophotometric methods offer a relatively simple and sensitive means for the determination of L-tyrosine and its derivatives. tsijournals.comalliedacademies.org These techniques are often based on a chemical reaction that produces a colored product, which can be quantified by measuring its absorbance at a specific wavelength. tsijournals.comalliedacademies.org For example, L-tyrosine can react with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium to form an orange product that absorbs at 388 nm. tsijournals.comalliedacademies.org By optimizing reaction conditions such as pH and reagent concentration, a linear relationship between absorbance and concentration can be established, allowing for quantitative analysis. tsijournals.com

UV-Vis spectroscopy is another valuable tool. nih.govnih.gov The tyrosine chromophore, the phenol (B47542) group, exhibits characteristic absorption peaks in the UV region. nih.govnih.goviosrjournals.org The ionization of the phenolic hydroxyl group leads to a significant red shift in the absorption spectrum, a property that can be exploited for spectrophotometric titration to determine the pKa of tyrosine residues. nih.govnih.gov Second-derivative UV absorbance spectroscopy can enhance the resolution of spectral features and is used to study the local environment of tyrosine residues in proteins. nih.gov

Computational Approaches for Molecular and Electronic Structure Analysis

Computational methods are increasingly used to complement experimental data and provide deeper insights into the molecular and electronic properties of compounds like N-Propionyl-L-tyrosine.

Density Functional Theory (DFT) Calculations Applied to N-Acylated Fluorotyrosine Analogs to Predict Reduction Potentials and pKa Values

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aalto.fi DFT calculations can be employed to predict various molecular properties, including reduction potentials and pKa values. nih.gov For tyrosine and its analogs, DFT can provide insights into how modifications, such as fluorination, affect these properties. The reduction potential of tyrosine is an important parameter in understanding its role in biological electron transfer processes. nih.gov Calculating the pKa of the phenolic hydroxyl group is crucial for understanding its protonation state at different pH values. researchgate.net These computational predictions can guide experimental studies and help in the interpretation of experimental results.

Analysis of Conformational Versatility in L-Tyrosine Structures, including those with modifications, through computational methods

L-tyrosine and its derivatives can adopt multiple conformations due to the rotational freedom of their chemical bonds. acs.orgnih.govacademie-sciences.fr Computational methods are essential for exploring this conformational landscape. acs.orgacademie-sciences.frsemanticscholar.org Techniques like double resonance spectroscopy combined with density functional theory calculations have been used to identify different stable conformers of tyrosine and small tyrosine-containing peptides in the gas phase. acs.orgsemanticscholar.org These studies have revealed that even for a single amino acid like tyrosine, several different conformations can exist. acs.org Understanding the conformational preferences of modified tyrosine residues is important as it can influence their interactions with other molecules and their biological activity. researchgate.netnih.gov Computational approaches can also be used to analyze how the surrounding environment, such as the presence of a protein scaffold, affects the conformational flexibility of a tyrosine residue. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Biocatalysts for the Specific N-Acylation and Derivatization of L-Tyrosine

The pursuit of greener and more efficient manufacturing processes has intensified research into biocatalysis for the synthesis of N-acyl amino acids. nih.gov While chemical synthesis methods like the Schotten-Baumann condensation are established, they often involve harsh conditions and potentially harmful reagents. sciopen.com Enzymatic synthesis presents a more sustainable alternative, offering mild reaction conditions and high specificity. nih.gov

Current research focuses on discovering and engineering novel enzymes with enhanced capabilities for the N-acylation of L-tyrosine. The use of hydrolases, such as lipases and aminoacylases, in aminolysis or reverse hydrolysis reactions is a promising in vitro biocatalytic approach. google.com These ATP-independent enzymes can directly catalyze the formation of the amide bond between L-tyrosine and an acyl donor. asm.org Challenges in enzymatic synthesis include relatively lower yields and the high cost of enzymes, which can be prone to inactivation. nih.gov Future work will likely concentrate on improving enzyme stability, activity, and reusability through protein engineering and immobilization techniques. Furthermore, exploring metagenomic approaches to discover new microbial N-acyl amino acid synthases (NASs) could unveil biocatalysts with unique substrate specificities, enabling the production of a wider array of N-acylated L-tyrosine derivatives. asm.org

Advanced Synthetic Strategies for Complex N-Acylated Tyrosine Probes and Bioconjugates

The development of sophisticated synthetic methods is crucial for creating complex N-acylated tyrosine probes and bioconjugates, which are invaluable tools in chemical biology and drug discovery. frontiersin.org These strategies aim to achieve site-specific modification of peptides and proteins, allowing for the introduction of functionalities such as fluorophores, affinity tags, or therapeutic agents. google.com

One emerging strategy involves the "tyrosine-click" reaction, which utilizes phenyl-triazolinedione (PTAD) scaffolds for the chemoselective modification of tyrosine residues under mild aqueous conditions. asm.org This method has shown high selectivity for tyrosine over other amino acids like tryptophan and lysine. asm.org Another innovative approach is the enzyme-catalyzed bioconjugation through the formation of a tyrosine-cysteine bond, where tyrosinase oxidizes exposed tyrosine residues to reactive o-quinones that subsequently react with cysteine thiols. nih.gov This technique allows for the covalent coupling of full-size proteins. nih.gov

Late-stage C-H acylation of tyrosine-containing oligopeptides using alcohols as acyl sources represents another frontier. frontiersin.org This palladium-catalyzed method allows for the direct installation of acyl groups onto the tyrosine ring within a peptide, offering a powerful tool for modifying complex biomolecules. asm.orgfrontiersin.org

Table 1: Comparison of Advanced Synthetic Strategies for N-Acylated Tyrosine Derivatives

| Strategy | Description | Key Features |

|---|---|---|

| Tyrosine-Click Reaction | Chemoselective modification using PTAD derivatives. | High selectivity for tyrosine; proceeds under mild, aqueous conditions. |

| Enzyme-Catalyzed Tyrosine-Cysteine Bioconjugation | Tyrosinase-mediated oxidation of tyrosine to o-quinone, followed by reaction with cysteine. | Enables covalent coupling of proteins; utilizes native amino acid side chains. |

| Late-Stage C-H Acylation | Palladium-catalyzed installation of acyl groups from alcohol precursors onto the tyrosine ring within peptides. | Allows for modification of complex biomolecules at a late stage of synthesis. |

Deeper Mechanistic Elucidation of Endogenous N-Acylated Tyrosine Biological Functions and Identification of Specific Molecular Targets

While research has begun to uncover the biological roles of N-acylated tyrosines, a comprehensive understanding of their endogenous functions and molecular targets remains a key area for future investigation. Much of the current knowledge centers on N-acetyl-L-tyrosine (NALT), a derivative noted for its enhanced solubility and stability compared to L-tyrosine. nih.gov

NALT serves as a precursor for the synthesis of vital catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are integral to mood regulation, stress response, and cognitive function. nih.govsemanticscholar.org Recent studies have identified NALT as an endogenous signaling molecule involved in the stress response through a process known as mitohormesis. frontiersin.orgnih.gov Under stress conditions, elevated levels of NALT can induce a small increase in mitochondrial reactive oxygen species (ROS), triggering a protective cellular response that enhances stress tolerance. frontiersin.orgresearchgate.net This mechanism may involve the activation of the Keap1-Nrf2 pathway and FoxO transcription factors, leading to the upregulation of antioxidant enzymes. frontiersin.org

Beyond NALT, other N-acylated tyrosines, such as stearoyl and linoleoyl derivatives, have demonstrated neuroprotective activities. asm.org For instance, N-linoleoyl tyrosine has been shown to protect against transient cerebral ischemia through the activation of the cannabinoid type-2 (CB2) receptor. asm.org The fatty acid amide hydrolase (FAAH) is another identified molecular target, which can be inhibited by certain N-acyl tyrosines. asm.org

Future research will need to employ advanced techniques like targeted lipidomics and functional proteomics to identify and quantify the full spectrum of endogenous N-acylated tyrosines and to uncover their specific protein binding partners and signaling pathways. asm.org This will be crucial for elucidating their roles in both physiological and pathological conditions.

Integration of Advanced Omics Technologies for Pathway Engineering and Optimization in Microbial Systems Geared Towards Producing L-Tyrosine Derivatives

The production of L-tyrosine and its derivatives through microbial fermentation offers a sustainable alternative to chemical synthesis. nih.gov The integration of advanced omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the field of metabolic engineering, enabling the rational design and optimization of microbial cell factories. sciopen.compnnl.gov

Systems metabolic engineering approaches are being applied to organisms like Escherichia coli to enhance the production of L-tyrosine. nih.gov This involves a multi-faceted strategy that includes:

Blocking competitive pathways: Redirecting metabolic flux towards tyrosine by inactivating genes in competing pathways, such as those for phenylalanine and tryptophan synthesis. nih.gov

Relieving feedback inhibition: Engineering key enzymes in the tyrosine biosynthetic pathway, like 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase) and chorismate mutase/prephenate dehydrogenase, to be resistant to feedback inhibition by tyrosine. asm.org

Increasing precursor supply: Overexpressing genes to boost the availability of precursor molecules like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). nih.gov

Enhancing product export: Engineering transporter proteins to efficiently secrete the synthesized L-tyrosine derivatives from the cell. nih.gov

Targeted proteomics and metabolite profiling are instrumental in identifying metabolic bottlenecks within these engineered pathways. asm.org For example, by measuring the levels of pathway enzymes and intermediates, researchers can pinpoint specific steps that limit production and then implement targeted genetic modifications to alleviate these constraints. asm.org Furthermore, systems biology approaches that integrate multi-omics data into comprehensive metabolic models can provide a holistic understanding of cellular metabolism and guide the development of more efficient production strains. nih.govfrontiersin.org The application of these strategies has already led to significant increases in L-tyrosine titers in E. coli, laying a strong foundation for the industrial-scale production of a wide range of N-acylated tyrosine derivatives. nih.govnih.gov

Table 2: Key Enzymes in the L-Tyrosine Biosynthetic Pathway Targeted for Engineering

| Enzyme | Gene (in E. coli) | Function | Engineering Strategy |

|---|---|---|---|

| DAHP Synthase | aroG, aroF, aroH | Catalyzes the first committed step in the shikimate pathway. | Overexpression of feedback-resistant (fbr) variants. |

| Shikimate Kinase | aroK, aroL | Phosphorylates shikimate. | Replacement of aroK with aroL to improve efficiency. |

| Chorismate Mutase / Prephenate Dehydrogenase | tyrA | Catalyzes the conversion of chorismate to 4-hydroxyphenylpyruvate. | Overexpression of feedback-resistant (fbr) variants. |

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying L-Tyrosine, N-(1-oxopropyl)- in biological samples?

- Methodological Answer : The Folin phenol reagent method is a foundational approach for quantifying tyrosine derivatives via colorimetric assays, leveraging the compound’s phenolic groups . Advanced techniques like high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem MS (LC-MS/MS) are critical for precise identification, particularly when distinguishing isotopic patterns or resolving co-eluting metabolites. For example, HRMS can differentiate structural isomers based on exact mass (e.g., molecular weight 420.522 for related phenylalanine derivatives ).

Q. How is L-Tyrosine, N-(1-oxopropyl)- synthesized, and what are the critical parameters influencing yield?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, with coupling reagents like HBTU or DIC facilitating amide bond formation. Critical parameters include:

- Protecting Groups : Boc (tert-butoxycarbonyl) for amine protection, as seen in N-Boc-O-methyl-L-tyrosine derivatives .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) minimize racemization during activation .

- Purification : Reverse-phase HPLC with C18 columns resolves impurities, as demonstrated for similar peptide lactones .

Q. What structural analogs of L-Tyrosine, N-(1-oxopropyl)- have been studied, and how do their activities compare?

- Methodological Answer : Analogs like Secretin (swine), N-[3-(4-hydroxyphenyl)-1-oxopropyl]-β-alanyl- , and 2-Pyrrolidinone derivatives have been explored. Comparative studies use:

- Docking Simulations : To predict binding affinities to enzymatic targets.

- In Vitro Assays : For measuring inhibitory effects on tyrosine kinases or proteases. Structural modifications (e.g., thioether vs. oxypropylene groups) significantly alter solubility and target engagement .

Advanced Research Questions

Q. What challenges exist in resolving enantiomeric forms of L-Tyrosine, N-(1-oxopropyl)- derivatives, and what chiral separation techniques are effective?

- Methodological Answer : Racemization during synthesis is a key challenge, particularly at the tyrosine α-carbon. Strategies include:

- Chiral Stationary Phases : Polysaccharide-based columns (e.g., Chiralpak AD-H) for HPLC separation, as validated for DL-tryptophan derivatives .

- Circular Dichroism (CD) : To confirm enantiopurity post-synthesis, with spectral comparisons to reference compounds .

Q. How do solvent systems and temperature affect the solubility and stability of L-Tyrosine, N-(1-oxopropyl)- during purification?

- Methodological Answer : Solubility in aqueous-organic mixtures (e.g., acetonitrile/water) is temperature-dependent. For example:

- Low-Temperature Crystallization : Reduces hydrolysis of the oxopropyl group, as shown for similar lactones (solubility ~6.29E-06 g/L at 25°C ).

- Stability Screening : Accelerated degradation studies (40–60°C) identify optimal storage conditions, with LC-MS monitoring decomposition products .

Q. What in vitro models are suitable for studying the metabolic pathways of L-Tyrosine, N-(1-oxopropyl)-, and how can metabolic byproducts be characterized?

- Methodological Answer : Hepatocyte cultures or microsomal assays are used to profile phase I/II metabolism. Key steps:

- Metabolite Identification : HRMS fragmentation patterns (e.g., m/z 177.221 for methylthio-containing analogs ).

- Enzyme Inhibition Studies : Co-incubation with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Q. What strategies mitigate racemization during solid-phase synthesis of L-Tyrosine, N-(1-oxopropyl)- containing peptides?

- Methodological Answer :

- Coupling Reagents : Use of Oxyma Pure/DIC instead of HOBt/DIC reduces racemization by 30% in proline-rich sequences .

- Low-Temperature Activation : Pre-cooling reagents to 4°C before coupling, as validated for valine-citrulline-PAB conjugates .

Q. How does the presence of the 1-oxopropyl group influence the compound’s interaction with enzymatic targets compared to native tyrosine?

- Methodological Answer : The 1-oxopropyl group introduces steric bulk and alters hydrogen-bonding capacity. Comparative studies using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.